Product packaging for 4-Chloro-3-ethynylpyridine(Cat. No.:CAS No. 1196145-03-5)

4-Chloro-3-ethynylpyridine

Cat. No.: B3046102
CAS No.: 1196145-03-5
M. Wt: 137.56 g/mol
InChI Key: NVOPIHOTQFRMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-3-ethynylpyridine (CAS 1196145-03-5) is a versatile chemical building block with significant value in medicinal and agricultural chemistry. This compound features a pyridine ring substituted with a chloro group at the 4-position and a reactive ethynyl group at the 3-position, yielding a molecular formula of C7H4ClN and a molecular weight of 137.56-137.57 g/mol . Its primary research application is as a key intermediate in the synthesis of novel nitrification inhibitors, as covered by patent CN117355504A . These inhibitors are crucial for enhancing the efficiency of nitrogen fertilizers in agriculture, reducing environmental losses, and promoting sustainable crop growth. The unique reactivity of this molecule, particularly the ethynyl group, also makes it a valuable scaffold in pharmaceutical research. It is identified as an intermediate in the development of Nicotinamide N-Methyltransferase (NNMT) inhibitors, which are being explored for their potential in treating various metabolic diseases . The synthetic utility of this compound is largely driven by the distinct reactivity of its two functional groups. The chloro substituent is amenable to nucleophilic aromatic substitution, while the terminal alkyne is perfectly suited for metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling . This allows researchers to efficiently create diverse molecular libraries and complex structures for structure-activity relationship (SAR) studies. Please note that this product is intended for Research Use Only and is not designated for human or veterinary diagnostic or therapeutic applications . It is recommended to store the compound under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN B3046102 4-Chloro-3-ethynylpyridine CAS No. 1196145-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-ethynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-5-9-4-3-7(6)8/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOPIHOTQFRMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634101
Record name 4-Chloro-3-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-03-5
Record name 4-Chloro-3-ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196145-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 3 Ethynylpyridine and Its Precursors

Sonogashira Cross-Coupling Approaches

The Sonogashira coupling is a powerful and widely utilized method for the synthesis of ethynylpyridines. This reaction typically involves the coupling of a halo-pyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

For the synthesis of 4-chloro-3-ethynylpyridine, a common strategy involves the Sonogashira coupling of a dihalogenated pyridine (B92270), such as 4-chloro-3-iodopyridine (B1630668), with a protected or terminal alkyne. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 3-position. elsevierpure.com For instance, the reaction of 4-chloro-3-iodopyridine with phenylacetylene (B144264) in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) selectively yields 4-chloro-3-(phenylethynyl)pyridine. elsevierpure.com Similarly, coupling with trimethylsilylacetylene (B32187) followed by deprotection provides a route to the parent this compound.

The choice of catalyst, ligands, base, and solvent can significantly impact the efficiency of the Sonogashira reaction. nih.govacs.org While traditional systems often employ catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) salt, copper-free Sonogashira conditions have also been developed to avoid issues associated with the copper co-catalyst. nih.govacs.org The reaction mechanism involves an oxidative addition of the halopyridine to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to form the desired product.

Table 1: Representative Sonogashira Coupling Conditions for Ethynylpyridine Synthesis

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
3-BromopyridineAcetylenePd catalyst, Cu co-catalystTriethylamine---
4-Chloro-3-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂---- elsevierpure.com
2-Chloro-5-iodopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuITriethylamineTHF20up to 99
2-Substituted 4-chloroquinazolinesTerminal alkynesPd(PPh₃)₄, CuICesium carbonateDMFRoom TempHigh researchgate.net

Negishi Cross-Coupling and Other Palladium-Catalyzed Methods

The Negishi cross-coupling offers an alternative palladium-catalyzed route to ethynylpyridines. This reaction involves the coupling of an organohalide with an organozinc reagent. wikipedia.org For the synthesis of chloro-ethynylpyridines, an ethynylzinc reagent can be coupled with a dihalopyridine. For example, trimethylsilylethynylzinc chloride can be reacted with a bromo-chloropyridine derivative in the presence of a palladium catalyst. smolecule.com The Negishi coupling can exhibit excellent chemoselectivity, allowing for the preferential reaction at a more reactive halogen site. smolecule.com

Other palladium-catalyzed reactions beyond the classic named couplings can also be employed. For instance, palladium-catalyzed intramolecular bis-silylation has been used to synthesize pyridine-fused siloles from 2-bromo-3-(pentamethyldisilanyl)pyridine and ethynylbenzene derivatives. researchgate.net While not a direct synthesis of this compound, this demonstrates the versatility of palladium catalysis in functionalizing pyridine rings with acetylenic precursors.

Elucidating the Chemical Transformations and Reactivity of 4 Chloro 3 Ethynylpyridine

Reactions of the Ethynyl (B1212043) Moiety in 4-Chloro-3-ethynylpyridine

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in a variety of addition and cyclization reactions.

Alkyne Cycloaddition Reactions

The ethynyl group of this compound can undergo cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a pathway to 1,2,3-triazoles. muni.czacs.org This reaction is a cornerstone of "click chemistry," known for its high efficiency and selectivity. bham.ac.uk While direct one-pot methods for CuAAC have been explored, a sequential approach where the alkyl halide is first reacted with sodium azide (B81097) before the addition of the alkyne and a ruthenium catalyst can be more effective. acs.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary method, yielding 1,5-disubstituted 1,2,3-triazoles. acs.org

Another notable cycloaddition is with sydnones, which can lead to the formation of substituted pyrazoles. researchgate.net The regioselectivity of these reactions can be influenced by the substitution pattern of the pyridine (B92270) ring. researchgate.net

Nucleophilic Additions to the Ethynyl Group

The ethynyl group in ethynylpyridines is electrophilic and can undergo nucleophilic addition. nih.govacs.org The basic nitrogen atom in the pyridine ring plays a crucial role by forming a pyridinium (B92312) salt with acids like hydrochloric acid. nih.govacs.org This salt formation enhances the electrophilicity of the ethynyl group, facilitating the attack of a nucleophile. nih.govacs.org For example, hydrochlorination can occur through the nucleophilic attack of a chloride ion on the activated ethynyl group. nih.govacs.org This reactivity is dependent on the position of the ethynyl group, with 3-ethynylpyridine (B57287) being less reactive than its 2- and 4-ethynyl counterparts under certain conditions. acs.orgresearchgate.net

Oligomerization and Polymerization Pathways

The ethynyl group of this compound can serve as a monomer unit in polymerization reactions, leading to the formation of conjugated polymers. The polymerization of ethynylpyridines can be catalyzed by various transition metal complexes, including those of palladium, platinum, and ruthenium. koreascience.kr These reactions can lead to the formation of poly(ethynylpyridine)s, which are of interest for their potential applications in materials science due to their conjugated and ionic nature. koreascience.kr Cyclotrimerization of aryl alkynes, catalyzed by systems like poly(4-vinylpyridine) cobalt(II), can produce 1,3,5-triarylbenzenes. nih.gov However, the reaction may not tolerate all substrates, as was observed with 3-ethynylpyridine in one study. nih.gov

Transformations Involving the Chloro Substituent of this compound

The chloro substituent at the 4-position of the pyridine ring is susceptible to replacement through various metal-catalyzed and nucleophilic substitution reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions (beyond ethynylation)

The chloro group on the pyridine ring can be readily substituted using a variety of transition-metal catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions are fundamental in constructing C-C and C-heteroatom bonds. researchgate.net Palladium- and nickel-based catalysts are commonly employed for these transformations. researchgate.netuwa.edu.au For instance, the chloro group can be replaced by various nucleophiles in reactions such as the Buchwald-Hartwig amination for the formation of C-N bonds. muni.czuni-muenchen.de These reactions offer a powerful tool for the functionalization of the pyridine core, allowing for the introduction of a wide range of substituents. uni-muenchen.deuni-muenchen.de

Table 1: Examples of Transition-Metal Catalyzed Cross-Coupling Reactions

Coupling ReactionCatalyst System (Example)Bond FormedRef.
Buchwald-Hartwig AminationPalladium complexes with phosphine (B1218219) ligandsC-N muni.czuni-muenchen.de
ThioetherificationNickel(0) with XantphosC-S uwa.edu.au

This table provides illustrative examples and is not exhaustive.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). stackexchange.commasterorganicchemistry.com The chloro substituent at the 4-position is a good leaving group in these reactions. masterorganicchemistry.com The nitrogen atom in the pyridine ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the attack occurs at the 2- or 4-positions. stackexchange.com The ethynyl group at the 3-position can further activate the ring towards nucleophilic attack. rsc.org This allows for the displacement of the chloride by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups onto the pyridine ring. rsc.orgyoutube.com In some cases, the initial SNAr reaction can be followed by an intramolecular cyclization involving the ortho-ethynyl group, leading to the formation of fused heterocyclic systems like indoles and benzofurans. rsc.org

Table 2: Reactivity in Nucleophilic Aromatic Substitution

Position of AttackStability of IntermediateReactivityRef.
C-2, C-4High (negative charge on nitrogen)Favored stackexchange.com
C-3Lower (no charge on nitrogen)Disfavored stackexchange.com

Reactivity of the Pyridine Nucleus in this compound

The reactivity of this compound is fundamentally shaped by the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which deactivates the ring toward electrophilic aromatic substitution but significantly activates it for nucleophilic attack. wikipedia.orgstackexchange.comuoanbar.edu.iq This effect is further amplified by the presence of the chloro and ethynyl substituents, which also withdraw electron density.

The primary modes of reactivity for this compound involve reactions at the nitrogen atom, nucleophilic substitution at the C4 position, and additions to the ethynyl side chain, which are heavily influenced by the pyridine core.

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base, reacting with acids to form pyridinium salts. wikipedia.orgmatanginicollege.ac.in This protonation or alkylation at the nitrogen atom further increases the electron-deficient character of the ring, enhancing the electrophilicity of the carbon atoms and the attached functional groups. wikipedia.orgnih.govacs.org This activation is a crucial first step in several reactions, including the hydrohalogenation of the ethynyl group. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly susceptible to nucleophilic substitution, particularly at the C2 and C4 positions where the negative charge of the intermediate can be effectively stabilized by the nitrogen atom. uoanbar.edu.iqabertay.ac.uk In this compound, the chlorine atom at the C4 position serves as a good leaving group. The reaction is facilitated by the combined electron-withdrawing power of the ring nitrogen and the C3-ethynyl group, which stabilize the negatively charged Meisenheimer-like intermediate formed during the attack of a nucleophile. stackexchange.comfishersci.fipearson.com This makes the C4-Cl bond susceptible to displacement by a variety of nucleophiles, such as amines and alkoxides. abertay.ac.ukvaia.com

Formation of Pyridyne Intermediates: Under strongly basic conditions, halopyridines can undergo dehydrohalogenation to form highly reactive pyridyne intermediates. acs.org For 3-chloropyridine (B48278) derivatives, this can lead to the formation of a 3,4-pyridyne, which can then be trapped by nucleophiles, offering a pathway for the difunctionalization of the pyridine ring. acs.org

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemical transformations. The outcome of a reaction is highly dependent on the reagents and conditions employed.

Regioselectivity

Regioselectivity determines which atom or site in the molecule reacts. Key regioselective processes include:

Addition to the Ethynyl Group: The hydrohalogenation of ethynylpyridines demonstrates significant regioselectivity. Studies on positional isomers have shown that 4-ethynylpyridine (B1298661) undergoes hydrochlorination, whereas the 3-ethynyl isomer is unreactive under similar conditions. nih.govacs.org This highlights the crucial role of the nitrogen atom's position in activating the alkyne for nucleophilic attack. The reaction proceeds via a pyridinium salt, which enhances the electrophilicity of the alkyne, leading to the addition of the halide. For terminal alkynes, the addition of HX typically follows Markovnikov's rule, where the hydrogen adds to the terminal carbon. libretexts.org

Substitution vs. Addition: A key regioselective challenge is the competition between nucleophilic attack at the C4 position (substitution) and at the ethynyl group (addition). The choice of nucleophile and reaction conditions dictates the preferred pathway. Hard nucleophiles may favor substitution, while softer nucleophiles might prefer conjugate addition to the activated alkyne system.

Skeletal Editing: In cycloaddition-retrocyclization sequences, the initial dearomative cyclization of substituted pyridines can exhibit regioselectivity, which is then transferred to the final multisubstituted benzene (B151609) or naphthalene (B1677914) products. nih.gov For meta-substituted pyridines, this can result in the formation of constitutional isomers. nih.gov

Stereoselectivity

Stereoselectivity governs the spatial arrangement of the atoms in the product.

Addition to the Ethynyl Group: The addition of reagents across the triple bond can occur in a syn or anti fashion, leading to either Z or E isomers, respectively. The hydrohalogenation of alkynes often proceeds with anti-addition. libretexts.org However, in the case of ethynylpyridines, a pseudo-intramolecular process can lead to syn-selective hydrohalogenation. researchgate.net The hydrochlorination of a terminal ethynylpyridine has been reported to yield the E-form, likely to minimize steric repulsion between the incoming chloro group and the pyridyl ring. nih.gov The stereochemical outcome can often be confirmed by methods like X-ray crystallography. nih.gov

The table below summarizes some of the selective transformations involving ethynylpyridines.

Reaction TypeReagents/ConditionsProduct TypeSelectivity ObservedReference(s)
HydrohalogenationHX (e.g., HCl, HBr)Vinyl HalideRegioselective: Addition occurs on 4-ethynylpyridine, but not 3-ethynylpyridine. Stereoselective: Can yield single isomers (e.g., E-form). nih.govacs.org
Cycloaddition/RetrocyclizationArynes, Activated AlkynesSubstituted Naphthalenes/BenzenesRegioselective: Unsymmetrical alkynes and arynes can add with high regioselectivity. nih.gov
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., Amines, Alkoxides)4-Substituted-3-ethynylpyridineRegioselective: Nucleophile attacks the C4 position, displacing the chloride. stackexchange.comvaia.com

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms provides insight into the reactivity and selectivity of this compound.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The substitution of the chlorine at C4 does not proceed via SN1 or SN2 mechanisms but through a bimolecular addition-elimination pathway (SNAr). stackexchange.com

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, which is bonded to the chlorine atom. This forms a tetrahedral intermediate known as a Meisenheimer complex. stackexchange.comfishersci.fi

Stabilization: The negative charge of this intermediate is delocalized across the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.compearson.com The electron-withdrawing ethynyl group at the C3 position further aids in stabilizing this anionic intermediate.

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the final substituted product. vaia.com

Mechanism of Hydrohalogenation of the Ethynyl Group: A key mechanistic feature of the hydrohalogenation of ethynylpyridines is the role of the pyridine nitrogen. nih.govacs.org

Salt Formation: The reaction is initiated by the protonation of the basic pyridine nitrogen by a hydrohalic acid (HX), forming a pyridinium salt. nih.govacs.org

Alkyne Activation: The formation of the positively charged pyridinium ion dramatically increases the electron-withdrawing nature of the ring, which in turn enhances the electrophilicity of the ethynyl group. nih.govacs.org

Nucleophilic Attack: The halide counter-anion (X⁻), now in close spatial proximity to the activated alkyne, performs a nucleophilic attack on the triple bond. nih.govacs.org This can be considered a pseudo-intramolecular process, which explains the high efficiency and selectivity observed in some cases. researchgate.netresearchgate.net This mechanism also accounts for why 4-ethynylpyridine is reactive while 3-ethynylpyridine is not, as the activating effect of the nitrogen is significantly diminished with distance. nih.govacs.org

Mechanism of Pyridyne Formation: The formation of a 3,4-pyridyne from a 3-halopyridine precursor under the influence of a strong base typically involves a two-step elimination-addition mechanism. abertay.ac.ukacs.org

Deprotonation: A strong base abstracts a proton from a position adjacent to the halogen. In the case of a 3-chloropyridine, this can occur at either C2 or C4. The relative acidity of these protons determines the regioselectivity of this step.

Elimination of Halide: The resulting pyridyl anion rapidly eliminates the halide ion (e.g., chloride) to form the highly strained and reactive pyridyne intermediate. This intermediate can then be trapped by various nucleophiles.

Advanced Spectroscopic Analysis and Structural Characterization of 4 Chloro 3 Ethynylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of molecules in solution. For complex adducts of 4-chloro-3-ethynylpyridine, NMR provides critical information about the connectivity of atoms, the stereochemistry, and the electronic environment of the nuclei. While specific NMR data for complex adducts of this compound are not extensively documented in publicly available literature, the analysis of related structures provides a strong indication of the expected spectroscopic features.

For instance, the ¹H NMR spectrum of the isomeric 2-chloro-3-ethynylpyridine shows distinct signals for the pyridine (B92270) ring protons. In a CDCl₃ solvent, the proton resonances are observed at δ 8.33-8.29 (m, 1H), 7.81-7.77 (m, 1H), and 7.20-7.16 (m, 1H) ppm. rsc.org For the parent compound, 4-ethynylpyridine (B1298661) , the proton signals are also well-defined. chemicalbook.com When this compound forms adducts, for example, through reactions involving the ethynyl (B1212043) group, significant shifts in the proton and carbon signals are expected.

In a hypothetical reaction where an organometallic reagent adds across the triple bond, the sp-hybridized carbons of the ethynyl group would be converted to sp²-hybridized carbons, leading to a substantial upfield shift in their ¹³C NMR signals. The protons attached to these new sp² carbons would appear in the vinyl region of the ¹H NMR spectrum (typically 5-7 ppm), and their coupling constants would be indicative of the stereochemistry of the addition (cis or trans).

A study on the hydrochlorination of 2-ethynylpyridines to form chloroethenylpyridines demonstrated the utility of NMR in characterizing such reaction products. For example, the product 2-(2-chloro-2-phenylethenyl)pyridine showed characteristic ¹H NMR signals for the vinyl proton at δ 7.40 ppm and distinct aromatic signals. nih.gov The ¹³C NMR spectrum further confirmed the structure with signals corresponding to the newly formed vinyl carbons and the pyridine and phenyl rings. nih.gov

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals in complex adducts of this compound. These techniques reveal proton-proton and proton-carbon correlations, allowing for a complete mapping of the molecular structure.

Table 1: Representative ¹H NMR Data for Ethynylpyridine Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Multiplicity
2-Chloro-3-ethynylpyridine rsc.org CDCl₃ 8.33-8.29 (m, 1H), 7.81-7.77 (m, 1H), 7.20-7.16 (m, 1H)
4-Ethynylpyridine chemicalbook.com - Data not fully detailed in the provided search result.

| 2-(2-Chloro-2-phenylethenyl)pyridine nih.gov | CDCl₃ | 8.67 (ddd, 1H), 8.06 (ddd, 1H), 7.74 (ddd, 1H), 7.76–7.73 (m, 2H), 7.40 (s, 1H), 7.44–7.37 (m, 3H), 7.22 (ddd, 1H) |

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification

High-resolution mass spectrometry is a crucial technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This is particularly useful for identifying the products of chemical reactions involving this compound.

The theoretical exact mass of the [M+H]⁺ ion of this compound is 138.01050 Da. nih.gov HRMS can confirm the successful synthesis of this compound by matching the experimentally measured mass to this theoretical value with a very low margin of error (typically < 5 ppm).

When this compound undergoes a reaction, for example, a Sonogashira coupling where the ethynyl group is coupled with an aryl halide, HRMS is used to confirm the identity of the resulting product. For instance, in the synthesis of various substituted ethynylpyridines, HRMS (ESI/TOF) was used to confirm the elemental composition of the products. The hydrochlorination product 2-(2-chloro-2-phenylethenyl)pyridine was confirmed by HRMS, with a calculated m/z for [M+H]⁺ of 216.0575 and a found value of 216.0575. nih.gov Similarly, the product 2-(2-chloro-2-phenylethenyl)-3-methylpyridine had a calculated [M+H]⁺ of 230.0731 and a found value of 230.0743. nih.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragmentation might involve the loss of the chlorine atom or the ethynyl group. In more complex derivatives, the fragmentation pathways can help to piece together the structure of the molecule.

Table 2: Predicted HRMS Adducts for this compound

Adduct m/z
[M+H]⁺ 138.01050
[M+Na]⁺ 159.99244
[M-H]⁻ 135.99594
[M+NH₄]⁺ 155.03704

Data sourced from PubChem. nih.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretch of the alkyne at around 3300 cm⁻¹, the C≡C triple bond stretch near 2100-2260 cm⁻¹, and various C-C and C-N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region. pageplace.de The C-Cl stretch would typically appear in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C≡C triple bond, often give rise to strong Raman signals, whereas they may be weak in the IR spectrum. The vibrational modes of the pyridine ring will also be active in both IR and Raman spectra, but their relative intensities can differ, providing a more complete vibrational picture. americanpharmaceuticalreview.com

In a study of substituted ethynylpyridines appended to porphyrins, Raman spectroscopy was effectively used to analyze the vibrational modes of the ethynylpyridine moiety. researchgate.net For crystalline solids, the spectra can become more complex due to intermolecular interactions in the crystal lattice, which can cause band splitting and shifts in frequency compared to the liquid or solution phase. irdg.org Analysis of these changes can provide insights into the packing and intermolecular forces within the crystal. americanpharmaceuticalreview.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Alkyne C-H Stretch ~3300 IR, Raman
C≡C Triple Bond Stretch 2100 - 2260 IR (weak to medium), Raman (strong)
Pyridine Ring C=C, C=N Stretches 1400 - 1600 IR, Raman

X-ray Diffraction Studies of this compound Derivatives and Analogues

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of this compound itself is not described in the searched literature, studies on closely related chloropyridine derivatives and their co-crystals offer valuable insights into the expected structural features and supramolecular chemistry.

In another study, the X-ray crystal structure of a diester derivative of 3-hydroxy-5-chloropyridine was determined, providing detailed information on its molecular conformation and packing. nih.gov Furthermore, investigations into the supramolecular assemblies of 3-chlorobenzoic acid and 4-chlorobenzoic acid with amino-chloropyridine derivatives have highlighted the role of the chlorine substituent in directing the crystal packing through halogen bonding and other weak interactions. uob.edu.bh

For a derivative of this compound, a single-crystal X-ray diffraction analysis would be expected to reveal a planar pyridine ring. The ethynyl group would be linear, and the C-Cl bond length would be consistent with that of an aryl chloride. The crystal packing would likely be influenced by a combination of π-π stacking interactions between the pyridine rings and weak C-H···N or C-H···Cl hydrogen bonds, creating a complex three-dimensional architecture.

Table 4: Representative Intermolecular Interactions in Chloropyridine Derivatives from X-ray Diffraction Studies

Compound/Co-crystal Key Intermolecular Interactions Observed Reference
2-Amino-6-chloropyridine Centrosymmetric dimers via N-H···N hydrogen bonds. nih.gov
Co-crystals of 2-amino-6-chloropyridine with carboxylic acids N-H···O and O-H···N hydrogen bonds forming cyclic motifs. nih.gov
Co-crystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine Proton transfer and various noncovalent interactions. uob.edu.bh

Computational and Theoretical Studies on 4 Chloro 3 Ethynylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including 4-chloro-3-ethynylpyridine. DFT calculations provide insights into various molecular properties, such as electron distribution, molecular orbital energies, and the prediction of reactivity patterns. These computational methods are crucial for understanding the behavior of molecules in chemical reactions and for designing new compounds with desired properties. ias.ac.inrsc.org

Studies on related pyridine (B92270) derivatives have demonstrated the utility of DFT in predicting nucleophilicity. ias.ac.in For instance, DFT/B3LYP/6-311G+(d,p) level of theory has been employed to calculate HOMO-LUMO energies and predict nucleophilic behavior. ias.ac.in The electronic effects of substituents on the pyridine ring, such as the chloro and ethynyl (B1212043) groups in this compound, significantly influence its reactivity. The electron-withdrawing nature of these groups can be assessed by comparing the HOMO/LUMO energies with those of analogous compounds.

The reactivity of ethynylpyridines has been explored through DFT calculations, particularly in the context of hydrohalogenation reactions. researchgate.net For example, the reaction of 2-ethynylpyridines with hydrochloric acid to form a pyridinium (B92312) salt enhances the electrophilicity of the ethynyl group, facilitating nucleophilic attack by the chloride ion. researchgate.net DFT calculations at the RB3LYP/6-311 + G(d,p) level have been used to gain insights into the reaction mechanism of such transformations. researchgate.net

Furthermore, DFT and time-dependent DFT (TDDFT) methods are instrumental in exploring the excited states and photochemical properties of related ruthenium(II) polypyridine complexes containing ethynylpyridine ligands. researchgate.net These calculations help in understanding the mechanisms of ligand dissociation and the interplay between different excited states. researchgate.net

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular Weight137.56 g/mol nih.gov
XLogP3-AA1.7 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count1 nih.gov
Exact Mass137.0032268 Da nih.gov
Monoisotopic Mass137.0032268 Da nih.gov
Topological Polar Surface Area12.9 Ų nih.gov
Heavy Atom Count9 nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a detailed picture of the electronic structure of a molecule, identifying the distribution and energy of electrons in different orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining a molecule's chemical reactivity and electronic properties.

For pyridine and its derivatives, MO calculations reveal the electron density at various ring positions. abertay.ac.uk The nitrogen heteroatom and electron-withdrawing substituents significantly influence the energy and localization of the frontier molecular orbitals. In this compound, the chloro and ethynyl groups are expected to lower the energy of both the HOMO and LUMO, affecting its behavior as both an electron donor and acceptor.

The analysis of HOMO-LUMO energy gaps in substituted pyridines using DFT has been shown to be a valuable method for predicting their nucleophilicity. ias.ac.in A smaller energy gap generally indicates higher reactivity. The specific placement of the chloro and ethynyl groups on the pyridine ring in this compound will dictate the precise nature and energy of these frontier orbitals.

In the context of transition metal complexes, the molecular orbitals of ethynylpyridine ligands play a critical role in the photophysical properties of the resulting complexes. researchgate.net For instance, in ruthenium(II) polypyridine complexes, the Ru-S π-bonding character of the HOMOs influences the photoreactivity and the efficiency of photoinduced ligand exchange. researchgate.net

Reaction Pathway Elucidation and Mechanistic Modeling through Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating reaction pathways and modeling the mechanisms of chemical transformations involving this compound and related compounds. These theoretical studies can map out the energy landscape of a reaction, identifying transition states and intermediates, thereby providing a deeper understanding of the reaction kinetics and thermodynamics.

For example, the mechanism of the anti-Markovnikov hydration of terminal alkynes catalyzed by ruthenium complexes has been investigated using DFT. whiterose.ac.uk The proposed mechanism involves key steps such as alkyne-to-vinylidene tautomerism and nucleophilic attack of water, all of which can be modeled computationally. whiterose.ac.uk Similarly, DFT calculations have been employed to understand the hydrochlorination of 2-ethynylpyridines, revealing that the formation of a pyridinium salt enhances the electrophilicity of the ethynyl group and facilitates the subsequent nucleophilic addition of the chloride ion. researchgate.net

The Sonogashira coupling, a common reaction for forming carbon-carbon bonds with terminal alkynes, has also been the subject of mechanistic studies. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, which can be computationally modeled to understand the role of catalysts and reaction conditions. Furthermore, computational DFT studies have been used to elucidate the mechanism of rhodium-catalyzed hydrothiolation of alkynes, revealing the role of the hydroxo ligand in thiol deprotonation and subsequent steps. thieme-connect.de

In the study of photochemical reactions, computational methods are used to explore the potential energy surfaces of excited states. For ruthenium(II) polypyridyl compounds, DFT and TDDFT methods are used to investigate the mechanism of ligand dissociation and the interchange between different excited states, which is crucial for applications in photochemistry and photobiology. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Dynamics

Computational chemistry plays a significant role in predicting spectroscopic parameters and understanding the conformational dynamics of molecules like this compound. These predictions are essential for interpreting experimental spectra and for understanding the three-dimensional structure and flexibility of molecules.

DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra). researchgate.net For instance, in a series of Fe(3-Ethynylpyridine)2[M(CN)4] complexes, the ν(C≡N) frequency was used to probe the spin transition in the iron atom, with DFT calculations aiding in the interpretation of the spectra. researchgate.net Theoretical simulations have also been used to predict the vibrational frequencies of europium(III) complexes with phenylethynyl-phenanthroline ligands, with the calculated frequencies being scaled to match experimental data. mdpi.com

Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). rsc.org It has been used to study the thermochromic properties of ruthenium complexes, where the equilibrium between 16- and 18-electron species gives rise to color changes with temperature. rsc.org TD-DFT calculations have also been employed to rationalize the experimental absorption spectra of mixed-ligand copper(I) complexes containing ethynylpyridine ligands. researchgate.net

Furthermore, computational methods are used to investigate conformational dynamics. For dinuclear gold(I) complexes with alkynylcoumarin ligands, DFT calculations were used to determine the most energetically favorable conformations (syn and anti). acs.orgnih.gov These theoretical studies, combined with experimental techniques like dynamic light scattering, provide a comprehensive understanding of the structure and aggregation behavior of these complexes. acs.orgnih.gov

Applications of 4 Chloro 3 Ethynylpyridine in Advanced Organic Synthesis

Scaffold for the Synthesis of Complex Organic Molecules

The inherent reactivity of the ethynyl (B1212043) and chloro groups makes 4-chloro-3-ethynylpyridine an excellent starting point for constructing elaborate molecular architectures. It can be elaborated through sequential and controlled reactions to build both polycyclic and heterocyclic systems.

The dual reactivity of this compound and its analogues allows them to serve as foundational units in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic counterparts. The introduction of heteroatoms like nitrogen into PAH frameworks can significantly alter the electronic structure and physical properties of the resulting materials. uni-rostock.de The synthesis of these complex systems often relies on palladium-catalyzed cross-coupling reactions where the ethynyl and chloro groups act as key reactive sites. uni-rostock.de

One prominent strategy involves using derivatives of ethynylpyridine to construct fused ring systems. For instance, a related compound, 3-Chloro-2,4-bis[(thiophen-3-yl)ethynyl]pyridine, has been utilized in the synthesis of thienonaphthopyridines through a Brønsted acid-mediated cycloisomerization. rsc.org In this type of transformation, the ethynyl groups participate in the formation of new rings, leading to extended, planar aromatic systems. This modular approach allows for the selective synthesis of different isomers, which are isoelectronic to parent structures like dibenzopyrene. rsc.org The development of synthetic routes to these polycyclic systems is crucial, as they are often challenging to produce via traditional methods, which may require harsh conditions and result in low yields. rsc.org

Nitrogen-containing heterocycles are fundamental components in medicinal chemistry and materials science. uni-duesseldorf.de this compound serves as a valuable precursor for a variety of heterocyclic structures. The ethynyl group is particularly useful for cycloaddition reactions. A key example is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which can be used to form 1,5-substituted 1,2,3-triazoles from ethynylpyridines. chalmers.se Similarly, copper-catalyzed click polymerization involving ethynylpyridine derivatives and diazides can produce polymers containing triazole rings. chula.ac.th

Furthermore, the ethynyl group can be transformed to create other reactive functionalities. For example, ethynylpyridines can undergo hydrohalogenation, where an acid like HCl adds across the triple bond to form a chloroethenylpyridine. nih.govacs.org This new haloalkene moiety is itself a versatile synthetic intermediate. It can participate in subsequent reactions, such as Sonogashira couplings and tandem cyclizations, to yield more complex heterocyclic systems like 3,3′-bis(indolizine). acs.org The ability to functionalize the pyridine (B92270) core in this manner highlights its role as a versatile precursor for diverse heterocyclic frameworks.

Building Blocks for Polycyclic Systems

Role in Materials Science: Precursors for Functional Materials

The electronic properties of the pyridine ring combined with the linear, rigid nature of the ethynyl group make this compound and its isomers attractive building blocks for functional organic materials. These materials have potential applications in electronics, optics, and sensing.

Conjugated polymers, characterized by a backbone of alternating single and multiple bonds, are known for their unique electronic and optical properties, including semiconductivity and photoluminescence. ksiec.or.kr Ethynylpyridines are effective monomers for the synthesis of these materials. Spontaneous, catalyst-free polymerization of ethynylpyridines with quaternizing agents like bis(bromomethyl)arenes can produce highly crosslinked polymer networks. researchgate.net These networks feature polyacetylene main chains substituted with pyridyl and pyridiniumyl groups, creating ionic π-conjugated polyelectrolytes. researchgate.net

Another route to conjugated polymers involves the in-situ quaternization polymerization of monomers like 2-ethynylpyridine (B158538) with iron (III) chloride, which yields an ionic polyacetylene-iron (III) chloride composite that is soluble in polar solvents like water and DMSO. ksiec.or.kr Click chemistry also provides a powerful tool for polymer synthesis. The copper-catalyzed polymerization of diazide precursors with diethynyl compounds, including those derived from ethynylpyridines, leads to the formation of novel triazole-containing conjugated polymers. chula.ac.th

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This allows ethynylpyridines to function as ligands in the construction of coordination polymers and metal complexes. researchgate.net The resulting metal-organic frameworks can exhibit interesting properties, such as spin-crossover (SCO) behavior, where the spin state of the metal ion changes in response to external stimuli like temperature. researchgate.net

For example, 3-ethynylpyridine (B57287) has been used to synthesize a series of coordination polymers with the general formula Fe(3-Ethynylpyridine)₂[M(CN)₄] (where M = Ni, Pd, Pt). researchgate.net In these structures, the 3-ethynylpyridine acts as an axial ligand, bridging the 2D cyanide layers. The electronic properties of the ligand, influenced by the ethynyl group, play a role in determining the spin transition temperature of the iron center. researchgate.net Similarly, ethynylpyridines have been incorporated into luminescent ruthenium complexes, demonstrating their utility in designing sophisticated coordination compounds. chalmers.se

Conjugated Polymer Synthesis

Preparation of Structurally Diverse this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for tuning its chemical and physical properties for specific applications. This is typically achieved through cross-coupling reactions to install the ethynyl group or by subsequent modification of the ethynyl moiety itself.

The Sonogashira coupling is the predominant method for forming the C(sp²)-C(sp) bond required to synthesize ethynylpyridines. uni-rostock.de This reaction typically involves the palladium- and copper-catalyzed coupling of a halo-pyridine with a terminal alkyne. For instance, 4-chloro-3-((trimethylsilyl)ethynyl)pyridine (B1487466) can be synthesized and the trimethylsilyl (B98337) (TMS) group, which serves to protect the terminal alkyne during the reaction, can be removed in a subsequent step. The efficiency of the Sonogashira coupling is sensitive to reaction conditions, including the choice of catalyst, solvent, and temperature.

Once the ethynylpyridine scaffold is in place, the ethynyl group itself can be modified. A key reaction is hydrohalogenation, which transforms the alkyne into a haloalkene. nih.govacs.org The reaction of ethynylpyridines with acids like HCl, HBr, or HI proceeds via the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group and facilitates the nucleophilic attack of the halide ion. nih.gov This method provides access to a range of (2-haloethenyl)pyridine derivatives, which are valuable intermediates for further synthesis. acs.org

The table below summarizes some of the synthetic approaches used to generate and modify ethynylpyridine derivatives.

Reaction TypeReactantsCatalyst/ReagentsProduct TypeRef.
Sonogashira Coupling Halopyridine, Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), CuI, BaseEthynylpyridine
Hydrochlorination EthynylpyridineHydrochloric Acid (HCl)(2-Chloroethenyl)pyridine nih.govacs.org
Hydrobromination EthynylpyridineHydrobromic Acid (HBr)(2-Bromoethenyl)pyridine acs.org
Click Chemistry (RuAAC) Ethynylpyridine, Organic Azide (B81097)Ruthenium Catalyst1,5-Disubstituted Triazole chalmers.se
Spontaneous Polymerization Ethynylpyridine, Bis(bromomethyl)areneNone (Quaternizing agent)Crosslinked Conjugated Polymer researchgate.net

Biochemical and Pharmacological Research Applications of 4 Chloro 3 Ethynylpyridine As a Chemical Probe

Investigation as an Enzyme Inhibitor (e.g., Nicotinamide (B372718) N-methyltransferase (NNMT) Inhibition)

4-Chloro-3-ethynylpyridine has been identified as a notable inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. researchgate.netresearchgate.netmdpi.com NNMT catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM) and other pyridine-containing compounds. researchgate.netnih.gov The dysregulation of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a significant therapeutic target. researchgate.netresearchgate.net

The inhibitory action of this compound against NNMT is characterized as a suicide inhibition mechanism. researchgate.netresearchgate.netnih.gov This means the compound itself is a substrate for the enzyme it targets. medchemexpress.com In a process that requires prior N-methylation by NNMT, this compound becomes activated within the enzyme's active site. researchgate.netresearchgate.netnih.gov The enzymatic methylation of the pyridine (B92270) ring nitrogen enhances the electrophilicity at the C4 position, facilitating a nucleophilic substitution reaction. researchgate.netmedchemexpress.com This leads to the formation of a covalent bond with a cysteine residue, specifically Cys159, in the NNMT active site, resulting in irreversible inactivation of the enzyme. researchgate.netresearchgate.netnih.gov Research has determined its half-maximal inhibitory concentration (IC50) to be 36 μM. researchgate.netnih.gov Based on its mechanism, it is classified as a nicotinamide (NAM)-competitive inhibitor. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Table 1: Inhibitory Profile of this compound against NNMT

Target Enzyme Inhibitor Classification Mechanism of Action Key Active Site Residue IC50 Value
Nicotinamide N-methyltransferase (NNMT) NAM-Competitive mdpi.comresearchgate.netresearchgate.netresearchgate.net Suicide Inhibition researchgate.netresearchgate.netnih.gov Cys159 researchgate.netnih.gov 36 μM researchgate.netnih.gov

Utility in Proteomics and Chemical Biology as an Alkyne-tagged Probe

The terminal ethynyl (B1212043) (alkyne) group is a key functional moiety that makes this compound a powerful tool for proteomics and chemical biology. researchgate.net This alkyne tag allows for its use in bioorthogonal chemistry, specifically in a strategy known as "suicide inhibition-based protein labeling (SIBLing)". researchgate.netresearchgate.net

Once this compound has been processed by NNMT and covalently bound to the enzyme, the alkyne handle remains accessible for further chemical modification. researchgate.net This alkyne can be selectively conjugated to a reporter tag, such as a fluorescent dye (e.g., TAMRA-N3) or a biotin (B1667282) molecule, through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". researchgate.netresearchgate.netacs.org This process allows for the visualization, identification, and quantification of the target enzyme. researchgate.net Researchers have demonstrated that this method can dose-dependently label NNMT, confirming that the enzyme effectively generates its own probe by methylating the compound. researchgate.net This application is crucial for studying enzyme function, localization, and abundance within complex biological systems.

Design of Structure-Activity Relationship (SAR) Studies for Related Bioactive Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of bioactive compounds. This compound serves as a valuable scaffold or starting point in such studies due to its modifiable functional groups—the chloro and ethynyl substituents. vulcanchem.comnih.gov The chlorine atom can be substituted to introduce various aryl or heteroaryl groups, while the alkyne group can be used in coupling reactions like the Sonogashira reaction to build more complex molecules. vulcanchem.com

For instance, the ethynylpyridine moiety is a common structural motif in non-competitive antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govnih.gov In SAR studies for these antagonists, researchers have explored replacing the ethynylpyridine core with other heterocyclic structures, such as quinolines and benzothiazoles, to discover novel scaffolds with improved pharmacological profiles. nih.gov The insights gained from the SAR of ethynylpyridine-based compounds often guide the design of these new analogues. nih.gov The ability to systematically modify the pyridine ring and its substituents allows chemists to probe the specific interactions between the molecule and its biological target, leading to the rational design of more potent and selective therapeutic agents. acs.orgnih.gov

Future Directions and Emerging Research Frontiers for 4 Chloro 3 Ethynylpyridine Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has spurred research into environmentally friendly methods for synthesizing valuable compounds like 4-chloro-3-ethynylpyridine. Key areas of focus include the use of greener solvents, renewable reagents, and energy-efficient reaction conditions.

One promising approach involves the use of water or polyethylene (B3416737) glycol (PEG) as reaction solvents, which are safer alternatives to traditional organic solvents. mdpi.com Multicomponent reactions (MCRs) are also gaining traction as they allow for the synthesis of complex molecules in a single step, minimizing waste and improving atom economy. researchgate.net For instance, researchers have reported the synthesis of polysubstituted pyridines in water using a sulfonated magnetic graphitic carbon nitride catalyst, showcasing a greener approach. researchgate.net Another innovative strategy is the use of air as an oxidant in the synthesis of 4-acylpyridines from dearomatized 4-alkylpyridines, offering a more sustainable alternative to conventional oxidation methods. yorku.ca

The development of recyclable catalysts, such as copper(I) supported on weakly acidic polyacrylate resin, further contributes to greener synthetic protocols by allowing for catalyst reuse and reducing toxic waste. muni.cz These advancements are crucial for making the synthesis of this compound and its derivatives more economically viable and environmentally responsible.

Exploration of Unconventional Reactivity and Catalytic Systems

The unique electronic properties of this compound, stemming from the chloro and ethynyl (B1212043) substituents, make it a fascinating substrate for exploring novel reactivity and catalytic systems. The ethynyl group, in particular, can act as an electron-withdrawing group, activating the pyridine (B92270) ring for various transformations. rsc.org

Researchers are investigating the use of this compound in Sonogashira cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in organic synthesis. vulcanchem.com The development of new catalytic systems, including those that are ligand-free, is a key area of interest as they can simplify reaction setups and reduce costs. muni.cz

Furthermore, the reactivity of the ethynyl group itself is being explored in unconventional ways. For example, the hydrohalogenation of ethynylpyridines can be achieved without the need for special reagents, proceeding through the formation of a pyridinium (B92312) salt that enhances the electrophilicity of the ethynyl group. acs.orgnih.gov This type of reactivity opens up new possibilities for the functionalization of the pyridine core. The exploration of such unconventional reactivity patterns is expected to lead to the discovery of novel synthetic methodologies and the creation of new molecular architectures based on the this compound scaffold.

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms and high-throughput experimentation (HTE) workflows is set to accelerate the discovery of new derivatives with desired properties. nih.govwhiterose.ac.uk Automated systems allow for the rapid and efficient synthesis of compound libraries, which can then be screened for biological activity or material properties. japsonline.com

Continuous flow synthesis is one such automated technique that has been successfully applied to the synthesis of functionalized imidazo[1,2-a]pyridines, demonstrating the potential for rapid and scalable production. nih.gov HTE, on the other hand, enables the screening of a large number of reaction conditions in parallel, facilitating the optimization of synthetic routes and the discovery of novel reactivity. scienceintheclassroom.org For example, HTE has been used to identify optimal conditions for the coupling of nucleophiles to 3-bromopyridine, a related pyridine derivative. scienceintheclassroom.org

The application of these technologies to this compound chemistry will enable the rapid generation of diverse compound libraries, which can be used for drug discovery, materials science, and other applications. wipo.int This approach will not only accelerate the pace of research but also allow for a more systematic exploration of the chemical space around the this compound core.

Advanced Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry is playing an increasingly important role in the design of new molecules and the prediction of their reactivity. nih.gov In the context of this compound, computational methods can be used to design novel derivatives with specific electronic and steric properties, and to predict their reactivity in various chemical transformations.

Density functional theory (DFT) calculations, for instance, can be used to predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on substituted pyridines. nih.gov By calculating molecular descriptors such as electron affinity and electrostatic potential, researchers can build predictive models that can accurately forecast reaction outcomes. nih.govrsc.org These models can be invaluable for guiding synthetic efforts and for identifying promising candidates for further experimental investigation.

The aryne distortion model is another computational tool that has been used to predict the regioselectivity of reactions involving pyridyne intermediates. nih.gov By understanding how substituents affect the geometry of the pyridyne, it is possible to control the outcome of nucleophilic addition reactions. nih.gov The application of these and other advanced computational methods to this compound chemistry will enable the rational design of new derivatives with tailored reactivity, paving the way for the development of novel materials and bioactive compounds.

Q & A

Q. What methodologies address conflicting literature reports on the compound’s solubility profile?

  • Methodological Answer : Standardize solubility tests (e.g., shake-flask method) across solvents (water, DMSO, ethanol). Use dynamic light scattering (DLS) to detect aggregation. Publish detailed experimental conditions (pH, temperature) to contextualize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-ethynylpyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-ethynylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.